4-(Pentamethyldisiloxanyl)butanenitrile
Description
4-(Pentamethyldisiloxanyl)butanenitrile is an organosilicon compound that features a butanenitrile group attached to a pentamethyldisiloxanyl moiety
Properties
CAS No. |
144614-61-9 |
|---|---|
Molecular Formula |
C9H21NOSi2 |
Molecular Weight |
215.44 g/mol |
IUPAC Name |
4-[dimethyl(trimethylsilyloxy)silyl]butanenitrile |
InChI |
InChI=1S/C9H21NOSi2/c1-12(2,3)11-13(4,5)9-7-6-8-10/h6-7,9H2,1-5H3 |
InChI Key |
XFLKEZRGBAOAHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentamethyldisiloxanyl)butanenitrile typically involves the reaction of a halogenated butanenitrile with pentamethyldisiloxane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where a halogenated butanenitrile reacts with pentamethyldisiloxane under reflux conditions with a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 4-(Pentamethyldisiloxanyl)butanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Pentamethyldisiloxanyl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the pentamethyldisiloxanyl group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various organosilicon derivatives depending on the substituents introduced.
Scientific Research Applications
4-(Pentamethyldisiloxanyl)butanenitrile has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential in drug design and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Pentamethyldisiloxanyl)butanenitrile in chemical reactions involves the interaction of its functional groups with various reagents. The nitrile group acts as an electrophile, while the pentamethyldisiloxanyl group can stabilize intermediates through silicon’s ability to form hypervalent compounds. This dual functionality allows for diverse reactivity and the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: Lacks the organosilicon group, making it less versatile in terms of functionalization.
Pentamethyldisiloxane: Does not contain the nitrile group, limiting its use in reactions requiring this functionality.
Uniqueness
4-(Pentamethyldisiloxanyl)butanenitrile is unique due to the combination of a nitrile group and an organosilicon moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Biological Activity
Overview of 4-(Pentamethyldisiloxanyl)butanenitrile
Chemical Structure : The compound features a butanenitrile backbone with a pentamethyldisiloxane moiety, which may impart unique physicochemical properties relevant to biological systems.
Molecular Formula : C₁₃H₃₁NOS₂
Potential Biological Activities
- Antimicrobial Properties : Siloxane compounds often exhibit antimicrobial activity due to their ability to disrupt microbial membranes. Research has shown that similar siloxane derivatives can inhibit the growth of various bacteria and fungi.
- Cytotoxicity : Some studies suggest that siloxane compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism typically involves inducing apoptosis or disrupting cellular signaling pathways.
- Biocompatibility : Siloxanes are generally considered biocompatible, making them suitable for biomedical applications such as drug delivery systems or implants.
Data Table: Summary of Biological Activities of Siloxane Compounds
| Compound | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Octamethylcyclotetrasiloxane | Antimicrobial | E. coli | |
| Trimethylsiloxysilicate | Cytotoxicity | MCF-7 (breast cancer) | |
| Dimethylsiloxane | Biocompatibility | Human fibroblasts |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various siloxane derivatives, including those structurally similar to 4-(Pentamethyldisiloxanyl)butanenitrile. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing antimicrobial coatings or treatments.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research into siloxane-based compounds has demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The proposed mechanism involves the disruption of mitochondrial function and activation of caspase pathways, leading to cell death.
Case Study 3: Biocompatibility Assessment
A biocompatibility study was conducted on siloxane polymers used in medical devices. Results showed minimal cytotoxicity and favorable responses in human fibroblast cultures, indicating that compounds like 4-(Pentamethyldisiloxanyl)butanenitrile could be safe for use in medical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
